molecular formula C11H13FO B13649939 1-(3-Fluorophenyl)pent-4-en-1-ol

1-(3-Fluorophenyl)pent-4-en-1-ol

Cat. No.: B13649939
M. Wt: 180.22 g/mol
InChI Key: HSRKWRGLIHIUTB-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)pent-4-en-1-ol is an organic compound with the molecular formula C11H13FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pentenyl chain with a hydroxyl group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)pent-4-en-1-ol typically involves the reaction of 3-fluorobenzaldehyde with an appropriate Grignard reagent, followed by a reduction step. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)pent-4-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentenyl chain can be reduced to form a saturated alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(3-Fluorophenyl)pent-4-en-1-one.

    Reduction: Formation of 1-(3-Fluorophenyl)pentan-1-ol.

    Substitution: Formation of 1-(3-Methoxyphenyl)pent-4-en-1-ol.

Scientific Research Applications

1-(3-Fluorophenyl)pent-4-en-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)pent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)pent-4-en-1-ol
  • 1-(3-Chlorophenyl)pent-4-en-1-ol
  • 1-(3-Bromophenyl)pent-4-en-1-ol

Uniqueness

1-(3-Fluorophenyl)pent-4-en-1-ol is unique due to the presence of the fluorine atom at the meta position on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-(3-fluorophenyl)pent-4-en-1-ol

InChI

InChI=1S/C11H13FO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h2,4-6,8,11,13H,1,3,7H2

InChI Key

HSRKWRGLIHIUTB-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C1=CC(=CC=C1)F)O

Origin of Product

United States

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